molecular formula C5H7ClN2 B091649 4-chloro-3,5-dimethyl-1H-pyrazole CAS No. 15953-73-8

4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B091649
CAS No.: 15953-73-8
M. Wt: 130.57 g/mol
InChI Key: JGTUBTJLRQIMAB-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C5H7ClN2. It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the 4th position and two methyl groups at the 3rd and 5th positions. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTUBTJLRQIMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350099
Record name 4-chloro-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15953-73-8
Record name 4-chloro-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15953-73-8
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Q & A

Q1: What makes 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate a more effective RAFT agent compared to its unsubstituted counterpart?

A: The introduction of a chlorine atom at the 4-position of the pyrazole ring enhances the electron-withdrawing nature of the structure. This modification significantly improves the compound's performance as a RAFT agent, particularly in controlling the polymerization of methyl methacrylate (MMA). [, ] This enhancement is evident in the lower dispersity values (Đ) achieved during MMA polymerization, indicating a more controlled and uniform polymer chain growth. [, ]

Q2: How does the presence of a chlorine substituent in this compound-1-carbodithioate affect its performance with different types of monomers?

A: Research demonstrates that this compound-1-carbodithioate exhibits excellent control over the polymerization of More Activated Monomers (MAMs) such as styrene, methyl acrylate, and N,N-dimethylacrylamide, resulting in polymers with well-defined molar masses and low dispersities. [, ] While it also enables control over Less Activated Monomers (LAMs) like vinyl acetate, the polymerization process may experience some retardation. [, ]

Q3: Beyond its use as a RAFT agent, is this compound-1-carbodithioate explored for other applications in scientific research?

A: Interestingly, the core structure of this compound, without the carbodithioate group, has been incorporated into larger molecules investigated for their antitumor and antioxidant properties. [] While the specific role of the this compound moiety in these molecules requires further investigation, its presence hints at potential applications beyond polymer chemistry.

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